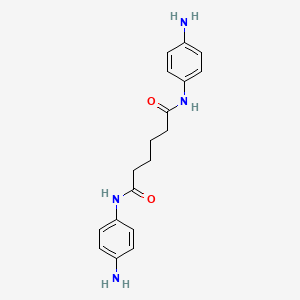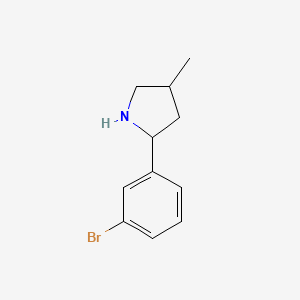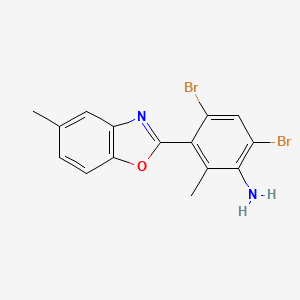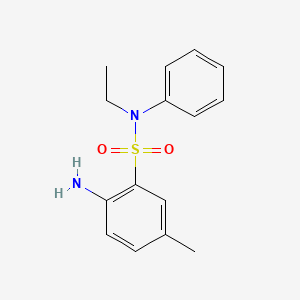
2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of bromine atoms at the 2nd and 6th positions of the benzene ring, a butan-2-yl group at the 5th position of the benzoxazole ring, and an aniline group at the 4th position. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the bromination of 4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2nd and 6th positions can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce nitro-substituted products.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Benzoxazole derivatives have shown promising activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structural features contribute to the electronic properties of these materials.
Biological Research: Researchers investigate the biological activity of this compound to understand its mechanism of action and potential therapeutic applications. Studies include its effects on cellular pathways, enzyme inhibition, and receptor binding.
Wirkmechanismus
The mechanism of action of 2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in signal transduction and protein degradation, respectively. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:
2,6-Dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline: This compound has a methyl group instead of a butan-2-yl group, which may affect its biological activity and chemical reactivity.
2,6-Dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline: The presence of an ethyl group can influence the compound’s solubility and interaction with molecular targets.
2,6-Dibromo-4-(5-propyl-1,3-benzoxazol-2-yl)aniline: The propyl group may alter the compound’s pharmacokinetic properties and its potential as a drug candidate.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butan-2-yl group, which can impact its overall biological and chemical properties.
Eigenschaften
Molekularformel |
C17H16Br2N2O |
|---|---|
Molekulargewicht |
424.1 g/mol |
IUPAC-Name |
2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16Br2N2O/c1-3-9(2)10-4-5-15-14(8-10)21-17(22-15)11-6-12(18)16(20)13(19)7-11/h4-9H,3,20H2,1-2H3 |
InChI-Schlüssel |
XRFVJSLWTLUOMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


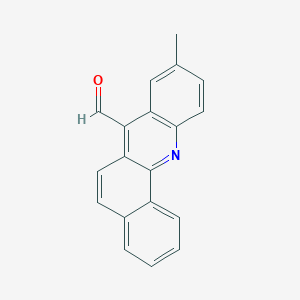
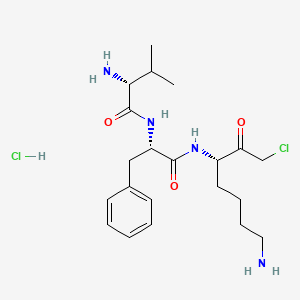
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)


